4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride
Overview
Description
4-Bromo-1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride is a chemical compound with the molecular formula C3H3BrClN3O2S It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
Mechanism of Action
Target of Action
Triazole compounds are generally known to interact with various biological targets, including enzymes and receptors, due to their versatile chemical structure .
Mode of Action
Triazole compounds are known to interact with their targets through various mechanisms, such as hydrogen bonding and van der waals interactions . The bromine atom in the compound could potentially enhance its reactivity, allowing it to form covalent bonds with its targets .
Biochemical Pathways
Triazole compounds are known to be involved in a wide range of biochemical processes, including signal transduction, enzyme inhibition, and gene regulation .
Pharmacokinetics
Triazole compounds are generally known for their good bioavailability due to their favorable physicochemical properties .
Result of Action
Triazole compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of triazole compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride typically involves the bromination of 1-methyl-1H-1,2,3-triazole followed by sulfonylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The sulfonylation step involves the reaction of the brominated triazole with chlorosulfonic acid or sulfuryl chloride under controlled conditions to yield the desired sulfonyl chloride derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The triazole ring can undergo oxidation to form various oxidized derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, acetonitrile), and bases (triethylamine, pyridine).
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran).
Oxidation: Oxidizing agents (hydrogen peroxide, potassium permanganate), solvents (water, acetic acid).
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Reduced Triazole Derivatives: Formed by reduction of the bromine atom.
Scientific Research Applications
4-Bromo-1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a precursor in the synthesis of drug candidates with antimicrobial, antifungal, or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-1,2,3-triazole: Lacks the sulfonyl chloride group, making it less reactive in substitution reactions.
5-Bromo-1-methyl-1H-1,2,4-triazole: Contains a different triazole ring structure, leading to different reactivity and applications.
1-Methyl-1H-1,2,3-triazole-5-sulfonyl chloride:
Uniqueness
4-Bromo-1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride is unique due to the combination of the bromine atom and the sulfonyl chloride group. This combination imparts distinct reactivity, making it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications.
Properties
IUPAC Name |
5-bromo-3-methyltriazole-4-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrClN3O2S/c1-8-3(11(5,9)10)2(4)6-7-8/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYXGVXXJULRJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1697031-25-6 | |
Record name | 4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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